molecular formula C22H29BrO2 B14439227 4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol CAS No. 78435-22-0

4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol

Cat. No.: B14439227
CAS No.: 78435-22-0
M. Wt: 405.4 g/mol
InChI Key: QGHHWIFVOHOGOH-UHFFFAOYSA-N
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Description

4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C22H29BrO2 It is a derivative of biphenyl, where a bromodecyl group is attached via an ether linkage to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 10-bromodecanol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include dehalogenated or deoxygenated derivatives.

Scientific Research Applications

4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromodecyl group can facilitate membrane penetration, while the biphenyl moiety can interact with hydrophobic regions of proteins or lipids .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(10-Bromodecyl)oxy]benzaldehyde
  • 1,4-Bis[(10-bromodecyl)oxy]benzene
  • 2’-[(4-Bromobenzoyl)oxy][1,1’-biphenyl]-2-yl 4-bromobenzoate

Uniqueness

4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural features, such as the combination of a bromodecyl group and a biphenyl core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

78435-22-0

Molecular Formula

C22H29BrO2

Molecular Weight

405.4 g/mol

IUPAC Name

4-[4-(10-bromodecoxy)phenyl]phenol

InChI

InChI=1S/C22H29BrO2/c23-17-7-5-3-1-2-4-6-8-18-25-22-15-11-20(12-16-22)19-9-13-21(24)14-10-19/h9-16,24H,1-8,17-18H2

InChI Key

QGHHWIFVOHOGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCBr)O

Origin of Product

United States

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